4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one
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Overview
Description
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one is an organic compound with a complex structure that includes a pyranone ring, aminoethoxy groups, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one typically involves multiple steps. One common method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, which undergoes catalytic hydrogenation to yield 2-[2-(2-aminoethoxy)ethoxy]ethanol .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials are chosen for their availability and cost-effectiveness, and the reaction conditions are carefully controlled to minimize by-products and waste. The intermediate compounds are purified using techniques such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethoxy groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy groups can form hydrogen bonds with active sites, while the pyranone ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but contains a dimethylamino group instead of an aminoethoxy group.
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Shares the aminoethoxy groups but lacks the pyranone ring.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains similar ethoxy groups but has a different core structure.
Uniqueness
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one is unique due to its combination of a pyranone ring and aminoethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO4 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]-6-methylpyran-2-one |
InChI |
InChI=1S/C10H15NO4/c1-8-6-9(7-10(12)15-8)14-5-4-13-3-2-11/h6-7H,2-5,11H2,1H3 |
InChI Key |
SNLWXWICAVXNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCOCCN |
Origin of Product |
United States |
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